

# solubility of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in organic solvents

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## Compound of Interest

Compound Name: 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

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An In-depth Technical Guide to the Solubility of **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** in Organic Solvents

## Introduction: The Strategic Importance of a Solubility Profile

**1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** is a solid, crystalline organic compound with the chemical formula  $C_{12}H_{10}N_2O_3$ .<sup>[1][2]</sup> It serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably lixivaptan, a vasopressin V2 receptor antagonist investigated in Phase III clinical trials.<sup>[2]</sup> For researchers and professionals in drug development and synthetic chemistry, a comprehensive understanding of this compound's solubility is not merely academic; it is a cornerstone of process optimization.

The efficiency of synthesis, the success of purification via recrystallization, the design of analytical methods (e.g., HPLC, GC), and the formulation of final products are all critically dependent on the precise solubility of this intermediate in a range of organic solvents. This guide provides a detailed examination of the structural features governing the solubility of **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde**, a projected solubility profile based on first principles, and a rigorous, self-validating experimental protocol for its empirical determination.

# Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of a molecule is dictated by its structure. **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** is a molecule of contrasts, possessing both polar and non-polar regions which allows for a nuanced interaction profile with various solvents.

- Molecular Formula:  $C_{12}H_{10}N_2O_3$  [2]
- Molar Mass: Approximately 230.22 g/mol [2][3]
- Physical Appearance: Yellow to orange crystalline solid. [1]
- Melting Point: 90-94 °C [1]

## Key Structural Features:

- Polar Moieties: The molecule contains a highly polar nitro group ( $-NO_2$ ) and a carbaldehyde group ( $-CHO$ ). These groups are capable of dipole-dipole interactions and weak hydrogen bonding (with the oxygen atoms acting as acceptors). The pyrrole ring's nitrogen atom also contributes to the molecule's polarity.
- Aromatic Systems: The presence of both a pyrrole and a benzene ring allows for  $\pi$ - $\pi$  stacking interactions.
- Non-Polar Moiety: The benzyl group provides a significant non-polar, hydrophobic character.

The principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective at dissolving it. [4] Given the hybrid nature of **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde**, it is predicted to be most soluble in solvents of intermediate polarity that can effectively solvate both its polar functional groups and its non-polar hydrocarbon backbone.

## Predicted Solubility Profile

While extensive, experimentally-derived quantitative data is not widely available in the public literature, a qualitative and predictive profile can be constructed based on chemical principles

and available data for analogous structures. The compound is known to be soluble in solvents like dichloromethane and ethanol and has low solubility in water.<sup>[1][3]</sup>

The following table summarizes the projected quantitative solubility at ambient temperature (25 °C). Disclaimer: This data is illustrative and intended to guide solvent selection. Rigorous experimental verification as outlined in Section 4 is essential for any critical application.

Solvent	Solvent Class	Polarity Index (Reichardt's ET(30))	Predicted Solubility at 25°C (g/L)	Predicted Classification
Hexane	Non-polar Aliphatic	31.0	< 1	Sparingly Soluble
Toluene	Non-polar Aromatic	33.9	10 - 30	Soluble
Diethyl Ether	Polar Aprotic	34.5	5 - 15	Soluble
Dichloromethane	Polar Aprotic	40.7	> 100	Very Soluble
Ethyl Acetate	Polar Aprotic	38.1	> 100	Very Soluble
Acetone	Polar Aprotic	42.2	50 - 100	Freely Soluble
Acetonitrile	Polar Aprotic	45.6	30 - 50	Soluble
Ethanol	Polar Protic	51.9	50 - 100	Freely Soluble
Methanol	Polar Protic	55.4	20 - 40	Soluble
Water	Polar Protic	63.1	< 0.1	Insoluble

## Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a robust, step-by-step protocol for the accurate determination of solubility. The isothermal shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing reliable and reproducible data.

## Materials and Equipment

- **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** (high purity)
- Selected organic solvents (HPLC grade or higher)
- Analytical balance ( $\pm 0.01$  mg)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control or thermostatted water bath
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[5]

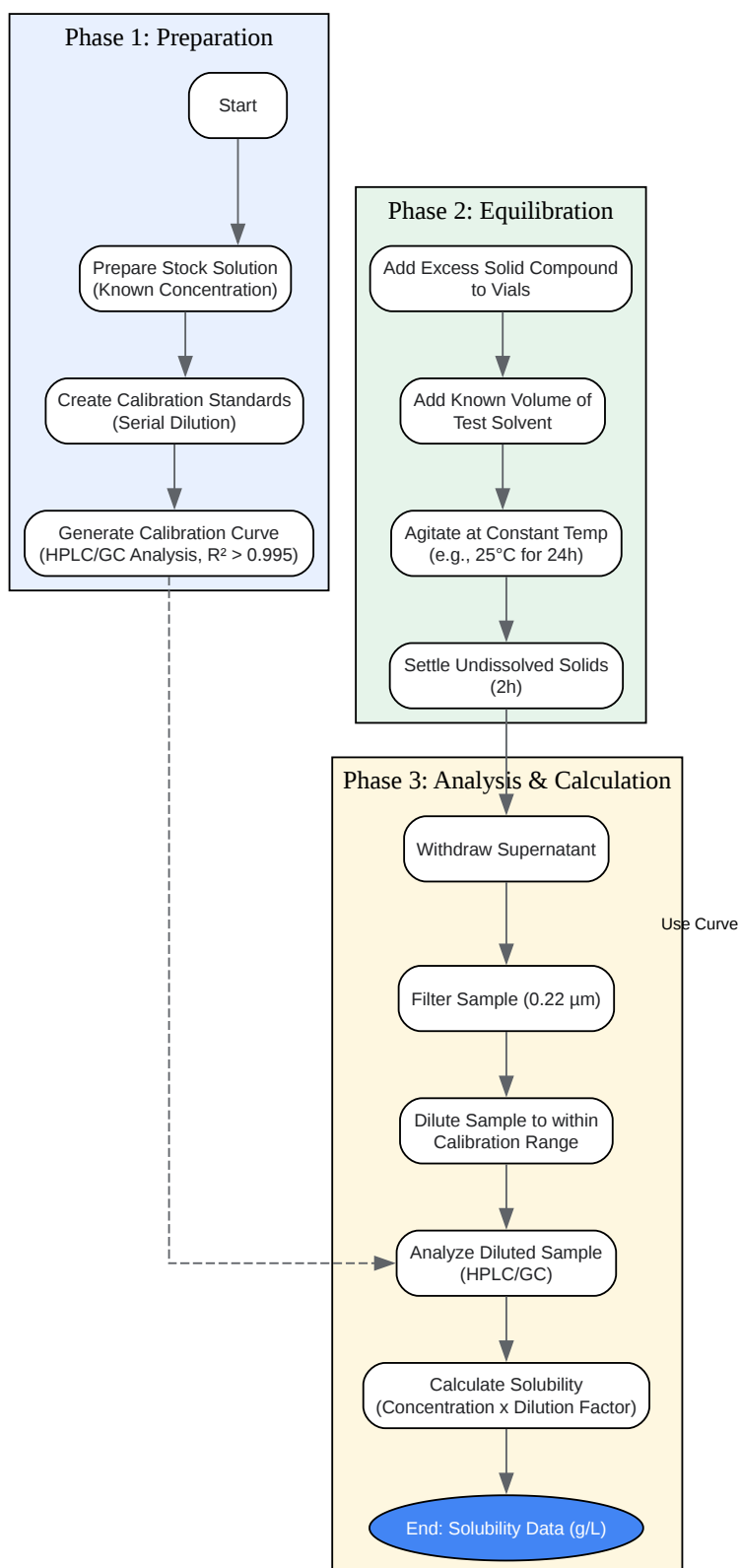
## Step-by-Step Methodology

- Preparation of Standard Solutions:
  - Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  - Perform a serial dilution of the stock solution to create a set of calibration standards (e.g., 100, 50, 25, 10, 1  $\mu\text{g/mL}$ ).
  - Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. The  $R^2$  value should be  $> 0.995$  for a valid curve.
- Sample Preparation and Equilibration:
  - Add an excess amount of solid **1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50 mg of solid in 2 mL of solvent.
  - Add a precisely known volume of the selected organic solvent to each vial.

- Securely cap the vials to prevent solvent evaporation.
- Place the vials in the temperature-controlled shaker set to 25 °C (or the desired experimental temperature).
- Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau in concentration.
- Sample Processing and Analysis:
  - After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solids to settle.
  - Carefully withdraw a sample from the clear supernatant using a syringe.
  - Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove all particulate matter.
  - Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
  - Analyze the diluted sample using the validated analytical method (HPLC or GC).
- Calculation of Solubility:
  - Determine the concentration of the diluted sample from the calibration curve.
  - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
  - The result, typically expressed in mg/mL or g/L, is the solubility of the compound in that solvent at the specified temperature.

## Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.



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Caption: Workflow for quantitative solubility determination.

## Conclusion

**1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde** exhibits a solubility profile governed by its distinct polar and non-polar structural regions. It is predicted to be highly soluble in moderately polar aprotic solvents like dichloromethane and ethyl acetate, and freely soluble in polar solvents like ethanol and acetone, while remaining insoluble in non-polar aliphatic solvents and water. This guide provides both a predictive framework for solvent selection and a definitive experimental protocol for obtaining precise, quantitative solubility data. Adherence to this rigorous methodology will empower researchers to optimize synthetic and purification processes, ensuring efficiency and reproducibility in the development of novel therapeutics.

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